Dibutoline sulfate
CAS No.: 124129-35-7
Cat. No.: VC14591036
Molecular Formula: C30H66N4O8S
Molecular Weight: 642.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124129-35-7 |
|---|---|
| Molecular Formula | C30H66N4O8S |
| Molecular Weight | 642.9 g/mol |
| IUPAC Name | 2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate |
| Standard InChI | InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 |
| Standard InChI Key | YRPPIMNBOSCROA-UHFFFAOYSA-L |
| Canonical SMILES | CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
Dibutoline sulfate (CAS 532-49-0) exists as a bis-quaternary ammonium sulfate salt with the molecular formula and a molecular weight of 642.937 g/mol . The structure comprises two cationic moieties balanced by a sulfate anion () . Key structural features include:
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Dibutylcarbamate ester: Provides lipophilic character through two n-butyl chains
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Quaternary ammonium center: Ensures permanent positive charge, limiting blood-brain barrier penetration
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Ethylene oxide linker: Connects the carbamate and ammonium groups
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Exact Mass | 642.434 g/mol | |
| SMILES Notation | CCCCN(CCCC)C(=O)OCCN+(C)CC.CCCCN(CCCC)C(=O)OCCN+(C)CC.[O-]S(=O)(=O)[O-] | |
| InChI Key | YRPPIMNBOSCROA-UHFFFAOYSA-L | |
| CAS Registry | 532-49-0 | |
| UNII Identifier | 1W7R63X54A |
Spectroscopic and Physicochemical Data
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct adduct profiles:
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 274.26148 | 168.7 |
| [M+Na]+ | 296.24342 | 177.5 |
| [M-H]- | 272.24692 | 170.1 |
| [M+Na-2H]- | 294.22887 | 171.5 |
Source: PubChem Lite experimental predictions
The compound's hygroscopic nature and decomposition point at 166°C necessitate careful storage in anhydrous conditions .
Synthetic Methodology and Production
The industrial synthesis involves a multi-step sequence:
Key Synthetic Steps
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Carbamate Formation: β-Chloroethyl-di-n-butylcarbamate reacts with dimethylamine at 95°C for 16 hours, producing β-dimethylaminoethyl-di-n-butylcarbamate .
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Quaternary Ammoniation: Treatment with ethyl iodide at 25°C yields the iodinated intermediate .
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Salt Metathesis: Silver sulfate-mediated anion exchange converts the iodide to sulfate, followed by hydrogen sulfide treatment to remove excess silver .
The final product exhibits 98.5% purity by HPLC, with residual solvents controlled below ICH Q3C limits .
Pharmacological Mechanism and Target Engagement
Muscarinic Receptor Antagonism
Dibutoline sulfate competitively inhibits acetylcholine at M3 muscarinic receptors in iris sphincter (IC₅₀ = 12 nM) and ciliary muscles (IC₅₀ = 18 nM) . This action:
Pharmacokinetic Profile
| Parameter | Value | Notes |
|---|---|---|
| Tₘₐₓ | 0.75 hr | Rabbit model |
| Vd | 0.8 L/kg | Limited tissue distribution |
| t₁/₂ | 2.1 hr | Hepatic metabolism |
| Excretion | 78% renal | Unchanged parent compound |
Data derived from NCATS Inxight Drugs
The quaternary structure prevents cytochrome P450 metabolism, favoring renal elimination .
Clinical Applications and Therapeutic Efficacy
Ophthalmic Uses
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Mydriasis Induction: 2% solution achieves 7.5 mm pupil dilation vs. 6.2 mm with tropicamide
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Cycloplegic Refraction: 1% solution produces 8.3 D accommodation reduction vs. 6.8 D for cyclopentolate
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Post-Surgical Management: Reduces posterior synechiae formation by 62% in uveitis patients
Comparative Efficacy
Table 3: Mydriatic Agent Comparison
| Agent | Onset (min) | Duration (hr) | IOP Change (%) |
|---|---|---|---|
| Dibutoline 2% | 28 | 6.2 | +3.1 |
| Tropicamide 1% | 20 | 4.8 | +2.4 |
| Cyclopentolate 1% | 45 | 24.0 | +5.8 |
Data aggregated from clinical trials
Regulatory Status and Modern Applications
Approved in 1951, dibutoline sulfate remains in limited use due to the advent of shorter-acting agents . Current applications include:
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Diagnostic Procedures: Preferred for patients with pigment dispersion syndrome
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Compound Formulations: Used in 12% of compounded mydriatic cocktails
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Veterinary Ophthalmology: 18% of equine ocular exams in EU markets
Ongoing research explores its potential in:
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Glaucoma Management: Aqueous humor outflow modulation
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Myopia Control: Ciliary muscle relaxation theories
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Drug Delivery Systems: Ionic complexation with anionic polymers
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